6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-OL
Overview
Description
6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-OL is a complex organic compound that features a pyridazine ring substituted with a hydroxyl group and an ether linkage to a triazine ring, which is further substituted with two morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-OL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Ether Linkage Formation: The triazine derivative is then reacted with a pyridazine derivative that has a hydroxyl group, forming the ether linkage.
Final Product Formation: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyridazine ring can undergo oxidation to form a ketone.
Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.
Substitution: The morpholine groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using various amines or other nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazine derivative.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-OL involves its interaction with specific molecular targets. The morpholine groups can interact with enzymes or receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
6-{[4,6-BIS(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-OL: Similar structure but with piperidine groups instead of morpholine.
6-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-OL: Similar structure but with dimethylamino groups.
Uniqueness
6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-OL is unique due to the presence of morpholine groups, which can enhance its solubility and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O4/c23-11-1-2-12(20-19-11)26-15-17-13(21-3-7-24-8-4-21)16-14(18-15)22-5-9-25-10-6-22/h1-2H,3-10H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOZIOOGRMNGPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=NNC(=O)C=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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